molecular formula C10H10N2OS B14010263 3-Anilino-3-oxopropyl thiocyanate CAS No. 19314-02-4

3-Anilino-3-oxopropyl thiocyanate

Cat. No.: B14010263
CAS No.: 19314-02-4
M. Wt: 206.27 g/mol
InChI Key: NYAPBFLWKOEEGJ-UHFFFAOYSA-N
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Description

3-Anilino-3-oxopropyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of an anilino group, an oxo group, and a thiocyanate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-oxopropyl thiocyanate typically involves the reaction of aniline derivatives with thiocyanate sources under specific conditions. One common method is the condensation of 3-(3-hydrazino-3-oxopropyl)anilino derivatives with phenyl isothiocyanate . This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-oxopropyl thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Phenyl Isothiocyanate: Used in the synthesis of the compound.

    Sodium Hydroxide: Acts as a base to facilitate the reaction.

    Carbonyl Compounds: Used in condensation reactions to form heterocyclic structures.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Anilino-3-oxopropyl thiocyanate involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of bioactive molecules. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-3-oxopropyl thiocyanate is unique due to its combination of an anilino group, an oxo group, and a thiocyanate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

19314-02-4

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

(3-anilino-3-oxopropyl) thiocyanate

InChI

InChI=1S/C10H10N2OS/c11-8-14-7-6-10(13)12-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,12,13)

InChI Key

NYAPBFLWKOEEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC#N

Origin of Product

United States

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